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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ameltolide, also known by its developmental code LY201116, is an experimental

anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has

demonstrated significant efficacy in preclinical animal models of epilepsy, suggesting a

mechanism of action similar to that of established antiepileptic drugs like phenytoin.[2] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, synthesis, mechanism of action, and pharmacological profile of Ameltolide. The

information is presented to support further research and development efforts in the field of

neurology and medicinal chemistry.

Chemical Structure and Physicochemical Properties
Ameltolide is chemically designated as 4-Amino-N-(2,6-dimethylphenyl)benzamide.[1] Its

structure features a central benzamide core with an amino group at the 4-position of the phenyl

ring and the amide nitrogen substituted with a 2,6-dimethylphenyl group.
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Identifier Value

IUPAC Name 4-Amino-N-(2,6-dimethylphenyl)benzamide

CAS Number 787-93-9

Chemical Formula C₁₅H₁₆N₂O

SMILES Cc1cccc(C)c1NC(=O)c1ccc(N)cc1

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-

11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-

9H,16H2,1-2H3,(H,17,18)

Physicochemical Data
A summary of the key physicochemical properties of Ameltolide is presented in the table

below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property Value

Molecular Weight 240.30 g/mol

Melting Point 220 - 222 °C

Solubility
Soluble in DMSO; Slightly soluble in Chloroform

and Methanol

Appearance Solid powder

Synthesis of Ameltolide
The synthesis of Ameltolide can be achieved through the formation of an amide bond between

a 4-aminobenzoic acid derivative and 2,6-dimethylaniline. A common approach involves the

activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by coupling

with the amine. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway
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Step 1: Protection of the Amino Group

Step 2: Activation of the Carboxylic Acid

Step 3: Amide Bond Formation

Step 4: Deprotection

4-Aminobenzoic acid

N-protected-4-aminobenzoic acid

Protection

Protecting Group Reagent
(e.g., Boc₂O)

N-protected-4-aminobenzoic acid

N-protected-4-aminobenzoyl chloride

Activation

Activating Agent
(e.g., SOCl₂ or a coupling agent)

N-protected-4-aminobenzoyl chloride

N-protected Ameltolide

Coupling

2,6-Dimethylaniline

N-protected Ameltolide

Ameltolide

Deprotection

Deprotecting Agent
(e.g., TFA or HCl)

Click to download full resolution via product page

Proposed synthesis workflow for Ameltolide.
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Experimental Protocol: Synthesis of 4-Amino-N-(2,6-
dimethylphenyl)benzamide
This protocol is a representative procedure based on established methods for the synthesis of

similar benzamide derivatives.[3][4]

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide

To a solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as

triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM), cooled

to 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

Step 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

Suspend the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide from the previous step in a

suitable solvent such as ethanol.

Add a reducing agent, for example, Tin(II) chloride dihydrate (4.0-5.0 equivalents), followed

by the careful addition of concentrated HCl.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a

concentrated NaOH solution until the pH is basic.

Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

Ameltolide.

Mechanism of Action
The primary mechanism of action of Ameltolide is believed to be the blockade of voltage-gated

sodium channels in neurons. This mode of action is shared with other established

anticonvulsant drugs, including phenytoin and carbamazepine. By binding to the sodium

channels, Ameltolide stabilizes them in the inactivated state, which prevents the rapid,

repetitive firing of neurons that is characteristic of epileptic seizures.
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Signaling pathway of Ameltolide's anticonvulsant action.

Pharmacological Properties
Ameltolide has been evaluated in several preclinical models to determine its anticonvulsant

efficacy and neurotoxicity. The primary model used to assess its efficacy against generalized

tonic-clonic seizures is the Maximal Electroshock (MES) test.

Preclinical Anticonvulsant Activity
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Species Test
Route of
Administration

ED₅₀ Reference

Mouse MES Oral 1.4 mg/kg

Rat MES Oral 135 µmol/kg

Metabolism and Metabolite Activity
Ameltolide is metabolized in vivo, primarily through N-acetylation and hydroxylation of one of

the methyl groups. The resulting metabolites have significantly reduced anticonvulsant activity

compared to the parent compound.

Compound MES ED₅₀ (mg/kg, oral, mouse)

Ameltolide 1.4

N-acetyl metabolite 4.7

Hydroxy metabolite 10.9

N-acetyl-hydroxy metabolite >100

Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs

against generalized tonic-clonic seizures.
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Experimental workflow for the Maximal Electroshock (MES) test.

Procedure:

Animals (typically mice or rats) are administered the test compound (Ameltolide) or a

vehicle control at various doses.
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After a predetermined time, corresponding to the time of peak effect of the drug, a maximal

electrical stimulus is delivered via corneal electrodes.

The stimulus induces a characteristic seizure pattern, with the endpoint being the abolition of

the hindlimb tonic extensor component of the seizure.

The dose of the compound that protects 50% of the animals from the tonic extensor seizure

(ED₅₀) is then calculated.

Neurotoxicity Assessment (Rotarod Test)
The rotarod test is used to assess motor coordination and potential neurological deficits

induced by a test compound.

Procedure:

Animals are trained to walk on a rotating rod.

After administration of the test compound or vehicle, the animals are placed back on the

rotarod, which is rotating at a constant or accelerating speed.

The latency to fall from the rod is recorded. A decrease in the time spent on the rod

compared to vehicle-treated animals indicates motor impairment or neurotoxicity.

The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.

Clinical Development
Despite its promising preclinical profile, Ameltolide has not progressed to widespread clinical

use. Information regarding the outcomes of any potential early-phase clinical trials is not readily

available in the public domain. The reasons for the discontinuation of its development are not

explicitly stated in the reviewed literature.

Conclusion
Ameltolide is a potent experimental anticonvulsant of the 4-aminobenzamide class with a

mechanism of action attributed to the blockade of voltage-gated sodium channels. Its chemical

structure and physicochemical properties have been well-characterized. Preclinical studies
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have demonstrated its efficacy in animal models of generalized seizures. However, its clinical

development appears to have been halted for reasons that are not publicly documented. The

information compiled in this technical guide provides a solid foundation for researchers

interested in Ameltolide and the development of novel anticonvulsant therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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